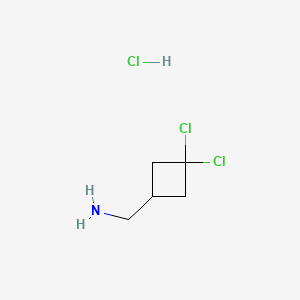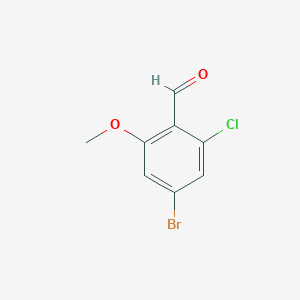
4-Bromo-2-chloro-6-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-6-methoxybenzaldehyde is an aromatic aldehyde compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy substituents on a benzaldehyde ring, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-6-methoxybenzaldehyde can be synthesized through the reaction of 4-bromo-2-chloro-6-methylphenol with a suitable oxidizing agent. The intermediate compound formed is then treated with a suitable reagent to produce the final product.
Industrial Production Methods: Industrial production methods for this compound typically involve multi-step synthesis processes. One such method includes combining 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride in the presence of tetrahydrofuran (THF) and a solvent . The resulting intermediate is then treated with a formyl source and further processed to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-chloro-6-methoxybenzaldehyde undergoes various types of reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Friedel-Crafts Alkylation: Alkyl halides (e.g., CH3Cl) with aluminum chloride (AlCl3) as a catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents.
Major Products Formed:
Bromination: Introduction of bromine atoms at specific positions on the benzene ring.
Friedel-Crafts Alkylation: Formation of alkyl-substituted benzene derivatives.
Nitration: Formation of nitro-substituted benzene derivatives.
Applications De Recherche Scientifique
4-Bromo-2-chloro-6-methoxybenzaldehyde has several applications in scientific research:
Organic Chemistry: Used as a reagent for the synthesis of other organic compounds.
Pharmacology and Biochemistry: Employed in research to study the effects of the compound on living organisms.
Solid-Phase Synthesis: Utilized as a building block in the synthesis of nonacid degradable linkers for solid-phase synthesis.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-6-methoxybenzaldehyde involves its participation in electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups such as bromine and chlorine enhances the compound’s reactivity towards electrophiles and nucleophiles . The molecular targets and pathways involved in these reactions include the formation of intermediates such as benzenonium ions and negatively charged intermediates .
Comparaison Avec Des Composés Similaires
Comparison: 4-Bromo-2-chloro-6-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and versatility in organic synthesis. In contrast, similar compounds like 4-Bromo-2-methoxybenzaldehyde and 6-Bromovanillin lack the chlorine substituent, which may affect their reactivity and applications .
Propriétés
Formule moléculaire |
C8H6BrClO2 |
|---|---|
Poids moléculaire |
249.49 g/mol |
Nom IUPAC |
4-bromo-2-chloro-6-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 |
Clé InChI |
OICBDJRNMZYVQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)Br)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


dimethylsilane](/img/structure/B13464961.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B13464969.png)
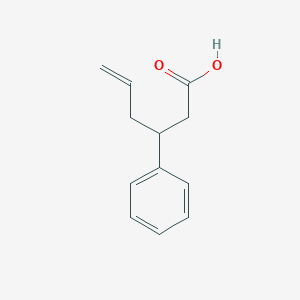

![{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol](/img/structure/B13464987.png)
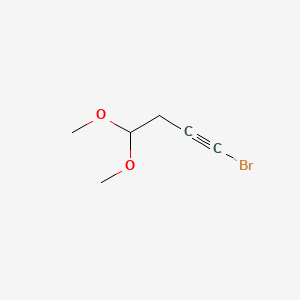

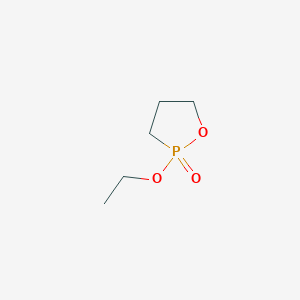
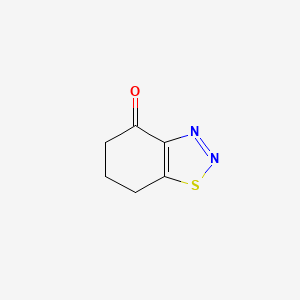
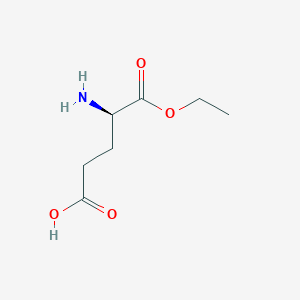
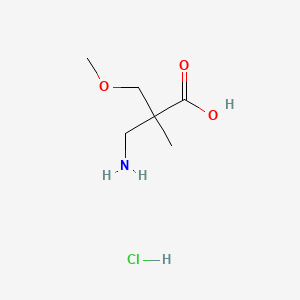

![4-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13465042.png)
